molecular formula C11H13F2N3OS B4394144 1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea

1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea

Cat. No.: B4394144
M. Wt: 273.30 g/mol
InChI Key: QDHQJDCEJQYAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiourea group, a morpholine ring, and a difluorophenyl group, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea typically involves the reaction of 3,5-difluoroaniline with thiophosgene, followed by the addition of morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process is usually carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

Scientific Research Applications

N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and inducing desired biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-2,4,6-trinitroaniline
  • N-(3,5-difluorophenyl)-N’-[1-(2-hydroxyethyl)-4-piperidinyl]ethanediamide
  • N-(3,5-difluorophenyl)-2,2-diphenylacetamide

Uniqueness

Compared to similar compounds, N-(3,5-difluorophenyl)-N’-4-morpholinylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and thiourea group make it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3OS/c12-8-5-9(13)7-10(6-8)14-11(18)15-16-1-3-17-4-2-16/h5-7H,1-4H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQJDCEJQYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea
Reactant of Route 4
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea
Reactant of Route 6
Reactant of Route 6
1-(3,5-Difluorophenyl)-3-morpholin-4-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.